REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.C=[CH:15][CH2:16][CH3:17].[CH3:18]C=CC.[OH-].[Na+]>>[C:16]([C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([OH:7])[C:1]=1[CH3:8])([CH3:15])([CH3:17])[CH3:18] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a reaction vessel equipped with a stirrer
|
Type
|
DISSOLUTION
|
Details
|
has been dissolved
|
Type
|
CUSTOM
|
Details
|
further, butylation reaction
|
Type
|
ADDITION
|
Details
|
mixed gas
|
Type
|
CUSTOM
|
Details
|
the like, and the resulted
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
WAIT
|
Details
|
the treatment is conducted for 3 hours at 110° C.
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
an aqueous layer is separated
|
Type
|
WASH
|
Details
|
the resulted oil layer is washed with water
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.79 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |